An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(3,5-F2)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(3,5-F2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluorophenylalanine, commonly referred to as Fmoc-Phe(3,5-F2)-OH, is a synthetically modified amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties, leading to peptides with enhanced metabolic stability, modified conformational preferences, and potentially altered biological activity. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fmoc-Phe(3,5-F2)-OH in research and drug development.
Core Chemical and Physical Properties
Fmoc-Phe(3,5-F2)-OH is a white to off-white crystalline powder. It is available as both the L- and D-enantiomers, allowing for the synthesis of peptides with specific stereochemistry to probe or enhance biological interactions. The quantitative properties of both enantiomers are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2][3][4] |
| Molecular Weight | 423.4 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][3] |
Enantiomer-Specific Properties
Fmoc-L-Phe(3,5-F2)-OH
| Property | Value | Source(s) |
| CAS Number | 205526-24-5 | [3][4] |
| Purity | ≥97% (HPLC) | [3] |
| Optical Rotation | [α]²⁰D = -43 ± 1° (c=1 in DMF) | [3] |
| Melting Point | Not specified in the searched results. | |
| Solubility | Soluble in DMSO.[6] Insoluble in water but readily soluble in polar organic solvents like DMF and NMP (by analogy to Fmoc-Phe-OH).[7] | [6][7] |
Fmoc-D-Phe(3,5-F2)-OH
| Property | Value | Source(s) |
| CAS Number | 205526-25-6 | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Optical Rotation | [α]²⁰D = +43 ± 2° (c=1 in DMF) | [1] |
| Melting Point | 150 - 155 °C | [1] |
| Solubility | Soluble in DMSO.[6] Insoluble in water but readily soluble in polar organic solvents like DMF and NMP (by analogy to Fmoc-Phe-OH).[7] | [6][7] |
Spectroscopic Data
Specific ¹H and ¹³C NMR data for Fmoc-Phe(3,5-F2)-OH were not available in the searched results. However, the following table provides the NMR data for the non-fluorinated analog, Fmoc-L-Phe-OH, for reference. The presence of the two fluorine atoms in Fmoc-Phe(3,5-F2)-OH would be expected to cause characteristic splitting patterns and shifts in the signals of the aromatic protons and carbons of the phenylalanine side chain.
Reference Spectroscopic Data: Fmoc-L-Phe-OH in DMSO-d₆
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Shift (ppm) | Assignment |
| 12.74 (br s, 1H) | COOH |
| 7.87 (d, 1H) | NH |
| 7.73-7.19 (m, 13H) | Aromatic H |
| 4.20-4.13 (m, 4H) | Fmoc CH₂, Phe α-CH |
| 3.11-2.82 (m, 2H) | Phe β-CH₂ |
Experimental Protocols
The primary application of Fmoc-Phe(3,5-F2)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps of its incorporation into a peptide chain.
General Workflow for SPPS
The overall process of incorporating an amino acid in SPPS follows a cyclical workflow.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a second portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Optionally, perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).[10]
Protocol 2: Coupling of Fmoc-Phe(3,5-F2)-OH
Objective: To couple Fmoc-Phe(3,5-F2)-OH to the free N-terminal amine of the growing peptide chain on the solid support.
Note: Due to the electron-withdrawing nature of the fluorine atoms, the coupling of Fmoc-Phe(3,5-F2)-OH may be slower than that of standard amino acids. Therefore, using a more potent coupling reagent and potentially extending the reaction time is recommended.[11]
Materials:
-
Fmoc-deprotected peptide-resin (from Protocol 1)
-
Fmoc-L-Phe(3,5-F2)-OH or Fmoc-D-Phe(3,5-F2)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-4.9 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous, amine-free DMF
Procedure:
-
In a separate vial, dissolve Fmoc-Phe(3,5-F2)-OH and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Drain the DMF from the washed, deprotected resin.
-
Immediately add the activated Fmoc-Phe(3,5-F2)-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. The optimal time may need to be determined empirically.[10][12]
-
After the coupling reaction, drain the solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow beads), which signifies a complete coupling reaction.[13]
Troubleshooting Inefficient Coupling
If the Kaiser test remains positive after the initial coupling, it indicates an incomplete reaction. The following workflow can be used to troubleshoot this issue.
Caption: Troubleshooting logic for inefficient coupling of Fmoc-Phe(3,5-F2)-OH.
Applications in Drug Development and Research
The incorporation of 3,5-difluorophenylalanine into peptides is a strategic modification to enhance their therapeutic potential.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can increase the resistance of the peptide to enzymatic degradation, thereby prolonging its in vivo half-life.[11]
-
Modulation of Receptor Binding: The altered electronic properties of the difluorinated phenyl ring can modify the binding affinity and selectivity of the peptide for its target receptor.[11]
-
Conformational Control: The introduction of fluorinated residues can influence the peptide's secondary structure, which can be crucial for its biological activity.[11]
Example: Somatostatin Analogs and GPCR Signaling
A notable application of 3,5-difluorophenylalanine is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (GPCRs), designated SSTR1-5.[14][15] The incorporation of 3,5-difluorophenylalanine in place of native phenylalanine residues has been shown to modulate the binding affinity and selectivity of these analogs for different SSTR subtypes.[15]
The general signaling pathway for somatostatin receptors, which are GPCRs, is depicted below.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for the Somatostatin receptor.[15][16][17]
Safety and Handling
Based on available safety data sheets for similar compounds, the following handling precautions are recommended:
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation in places where dust is formed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is typically 2-8°C.
-
Stability: Stable under recommended storage conditions.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride gas.
This guide provides a foundational understanding of the chemical properties and applications of Fmoc-Phe(3,5-F2)-OH. For specific applications, further optimization of the described protocols may be necessary. Always refer to the lot-specific certificate of analysis and safety data sheet provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-3,5-Difluoro-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 3. chemimpex.com [chemimpex.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-3,5-difluoro-D-phenylalanine | C24H19F2NO4 | CID 7021067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. rsc.org [rsc.org]
- 9. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Khan Academy [khanacademy.org]
- 17. assaygenie.com [assaygenie.com]
